molecular formula C13H9N3O B15359952 2-pyridin-2-yl-1H-1,8-naphthyridin-4-one

2-pyridin-2-yl-1H-1,8-naphthyridin-4-one

Cat. No.: B15359952
M. Wt: 223.23 g/mol
InChI Key: MNTQIHFUVMTBPU-UHFFFAOYSA-N
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Description

2-pyridin-2-yl-1H-1,8-naphthyridin-4-one: is a heterocyclic organic compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-yl-1H-1,8-naphthyridin-4-one typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common approach is the Friedländer synthesis , which involves the condensation of 2-aminopyridine with a suitable carbonyl compound under acidic conditions. Another method is the metal-catalyzed synthesis , where transition metals like palladium or copper are used as catalysts to facilitate the formation of the naphthyridine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-yl-1H-1,8-naphthyridin-4-one can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as halides or alkyl groups can substitute the hydrogen atoms on the naphthyridine ring.

  • Nucleophilic Addition: : Reagents like Grignard reagents or organolithium compounds can add to the carbonyl group of the naphthyridine ring.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, substituted naphthyridines, and adducts resulting from nucleophilic addition reactions.

Scientific Research Applications

2-pyridin-2-yl-1H-1,8-naphthyridin-4-one has found applications in various scientific research fields:

  • Chemistry: : Used as a building block in the synthesis of more complex organic compounds.

  • Biology: : Investigated for its potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-pyridin-2-yl-1H-1,8-naphthyridin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-pyridin-2-yl-1H-1,8-naphthyridin-4-one is compared with other similar compounds, such as gemifloxacin and hybrid pharmacophores containing 1,8-naphthyridine cores These compounds share structural similarities but may differ in their biological activities and applications

List of Similar Compounds

  • Gemifloxacin

  • Hybrid pharmacophores containing 1,8-naphthyridine cores

  • Other 1,8-naphthyridine derivatives

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

2-pyridin-2-yl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C13H9N3O/c17-12-8-11(10-5-1-2-6-14-10)16-13-9(12)4-3-7-15-13/h1-8H,(H,15,16,17)

InChI Key

MNTQIHFUVMTBPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)C3=C(N2)N=CC=C3

Origin of Product

United States

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